Pyrene-2-carbonyl chloride
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Overview
Description
Pyrene-2-carbonyl chloride is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carbonyl chloride functional group attached to the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carbonyl chloride typically involves the chlorination of pyrene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the pyrene-2-carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Pyrene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of pyrene-2-carboxamides, pyrene-2-carboxylates, and other derivatives.
Reduction: The compound can be reduced to pyrene-2-carboxaldehyde or pyrene-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: this compound can be oxidized to pyrene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation: Strong oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Pyrene-2-carboxamides, pyrene-2-carboxylates.
Reduction: Pyrene-2-carboxaldehyde, pyrene-2-methanol.
Oxidation: Pyrene-2-carboxylic acid.
Scientific Research Applications
Pyrene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various pyrene derivatives, which are valuable in materials science and organic electronics.
Medicine: Pyrene-based compounds are investigated for their potential use in drug delivery systems and as anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce pyrene moieties into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Pyrene-1-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 1-position.
Naphthalene-2-carbonyl chloride: A related compound with a naphthalene ring instead of pyrene.
Anthracene-9-carbonyl chloride: Another aromatic carbonyl chloride with an anthracene ring.
Comparison:
Structural Differences: The position of the carbonyl chloride group and the type of aromatic ring differentiate these compounds.
Reactivity: Pyrene-2-carbonyl chloride exhibits unique reactivity due to the electronic properties of the pyrene ring.
Applications: While all these compounds are used in organic synthesis, this compound is particularly valuable for its applications in materials science and biological research.
Properties
CAS No. |
109555-45-5 |
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Molecular Formula |
C17H9ClO |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
pyrene-2-carbonyl chloride |
InChI |
InChI=1S/C17H9ClO/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
InChI Key |
ORAINJPMQVBIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)Cl)C=C2 |
Origin of Product |
United States |
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